Sodium glucuronate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sodium glucuronate involves chemical or biochemical methods, with biochemical fermentation being a common approach due to its efficiency and environmental friendliness. One method includes the oxidation of glucose to glucuronic acid, which is then neutralized with sodium hydroxide to form sodium glucuronate. Heterogeneous catalytic oxidation is considered optimal, utilizing a palladium-carbon catalyst for the conversion of glucose to sodium glucuronate (Du Ya-wei, 2007).

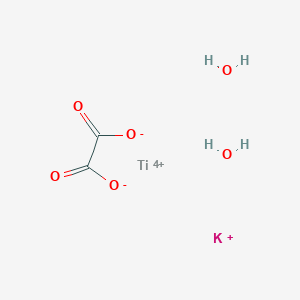

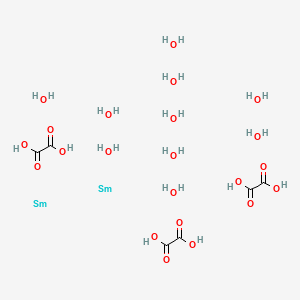

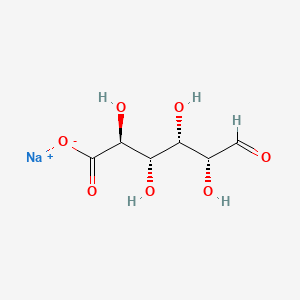

Molecular Structure Analysis

The molecular structure of sodium glucuronate has been elucidated through crystallographic studies. For instance, the crystal structure of sodium β-D-glucuronate monohydrate reveals the interactions between sodium ions and glucuronate residues. The sodium ion is coordinated to three symmetry-related D-glucuronate anions and a water molecule, highlighting the intricate interaction within the crystal structure (L. DeLucas et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving sodium glucuronate can include its interaction with peptides, forming complex structures. One study demonstrates the reaction of sodium D-glucuronate with a synthetic peptide, leading to the formation of a complex product through oxidation and the Amadori rearrangement (Y. Takeda, 1977).

Applications De Recherche Scientifique

Biocatalysis

- Field : Microbiology and Biotechnology

- Application : D-glucuronic acid is used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions .

- Methods : Different production methods of D-glucuronic acid are used, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture, as well as the intervention of some special catalysts .

- Results : The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness .

Medical Treatment of Liver Diseases

- Field : Medicine

- Application : D-glucuronic acid has anti-inflammatory and antibacterial effects, which has important applications in the medical treatment of liver diseases .

- Methods : D-glucuronic acid and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances .

- Results : This increases the water solubility of these substances and promotes their excretion through renal urine or sweat, thus helping in the treatment of liver diseases .

Cosmetics

- Field : Cosmetology

- Application : Hyaluronic acid, which is composed of alternately linking N-acetyl-D-glucosamine and D-glucuronic acid, has excellent moisturizing properties and biocompatibility .

- Methods : It is found mainly in connective tissue, skin, cartilage, and the eyeball of the human body. It can absorb and lock in moisture, and each gram of hyaluronic acid can absorb at least 1000 ml of water, keeping the skin moist .

- Results : Hyaluronic acid has good compatibility with human tissues, and there are almost no side effects and rejection .

Biosensor Development

- Field : Industrial Microbiology and Biotechnology

- Application : A transcription-factor biosensor was investigated for its potential to screen a library of myo-inositol oxygenase variants .

- Methods : Through modifications to circuit architecture and culture conditions, the researchers were able to decrease variation and use these more optimal conditions to apply the biosensor for the separation of two closely related MIOX homologs .

- Results : The biosensor showed an ideal response to glucuronate from the biosensor in controlled and ideal experimental circumstances .

Synthesis of Glycosides

- Field : Organic Chemistry

- Application : Glucuronate imidate donors are used in the synthesis of glycosides .

- Methods : The efficiency and scalability of such syntheses are often limited by low yields or unselective glycosidic couplings, complex protecting group strategies, tedious isolations, or enzymatic reactions .

- Results : In these examples, glucuronate imidate donors showed to be more reactive, leading to better results .

Microwave-Assisted Solid Acid Catalysts

- Field : Industrial Chemistry

- Application : Some catalysts, such as microwave-assisted solid acid catalysts, can also efficiently produce D-glucuronic acid .

- Methods : The efficiency of these catalysts was compared to a control group .

- Results : The efficiency reached 87%, which is a significant improvement compared to 34.05% and 33.63% of the control group .

Safety And Hazards

When handling Sodium glucuronate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In the event of a fire, use water to cool nearby containers and structures . As with most organic solids, combustion is possible at elevated temperatures .

Orientations Futures

D-glucuronic acid, from which Sodium glucuronate is derived, has been widely used in medicine, cosmetics, food, and other fields . The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . Future research could focus on improving the efficiency of this biocatalysis process and exploring new applications for Sodium glucuronate .

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-JSCKKFHOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933767 | |

| Record name | Sodium glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: White solid; [Alfa Aesar MSDS] | |

| Record name | Sodium glucuronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium glucuronate | |

CAS RN |

7182-77-6, 14984-34-0 | |

| Record name | Glucuronic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glucuronate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glucuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUCURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631391W27S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.